tert-Butyl 8-hydroxyoctanoate

PROTAC CDK Degrader Targeted Protein Degradation

tert-Butyl 8-hydroxyoctanoate (CAS 401901-41-5) is an ester derivative of 8-hydroxyoctanoic acid, featuring a hydroxyl group at the C8 position and a tert-butyl protecting group on the carboxylic acid. This bifunctional structure confers its primary value as a linker molecule, particularly within the field of targeted protein degradation, where it is employed as a PROTAC (Proteolysis Targeting Chimera) linker.

Molecular Formula C12H24O3
Molecular Weight 216.321
CAS No. 401901-41-5
Cat. No. B2896843
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl 8-hydroxyoctanoate
CAS401901-41-5
Molecular FormulaC12H24O3
Molecular Weight216.321
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCCCCCCO
InChIInChI=1S/C12H24O3/c1-12(2,3)15-11(14)9-7-5-4-6-8-10-13/h13H,4-10H2,1-3H3
InChIKeyBFFNOXGQNLNKTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





tert-Butyl 8-hydroxyoctanoate (CAS 401901-41-5): A PROTAC Linker and Synthetic Intermediate


tert-Butyl 8-hydroxyoctanoate (CAS 401901-41-5) is an ester derivative of 8-hydroxyoctanoic acid, featuring a hydroxyl group at the C8 position and a tert-butyl protecting group on the carboxylic acid [1]. This bifunctional structure confers its primary value as a linker molecule, particularly within the field of targeted protein degradation, where it is employed as a PROTAC (Proteolysis Targeting Chimera) linker . Its synthesis, typically via esterification of 8-hydroxyoctanoic acid with tert-butyl alcohol, yields a compound with a molecular formula of C12H24O3 and a molecular weight of 216.32 g/mol [1]. The compound is also utilized as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives, which serve as immunological adjuvants [2].

Why Generic Substitution of tert-Butyl 8-hydroxyoctanoate in PROTAC Design Carries Unquantified Risk


Generic substitution of tert-Butyl 8-hydroxyoctanoate in PROTAC synthesis or other applications is a high-risk proposition due to the critical, yet poorly documented, interplay between linker length, composition, and the resulting ternary complex formation and degradation efficiency. While many PROTAC linkers (e.g., PEG-based, alkyl chains of varying lengths) exist, the specific 8-carbon alkyl chain with a terminal hydroxyl group offers a unique combination of spacer length, lipophilicity, and a functional handle for conjugation that is not interchangeable with shorter or more rigid analogs [1]. The literature provides no quantitative head-to-head data comparing the impact of swapping this linker for another on the DC50 (half-maximal degradation concentration) of a specific PROTAC. Therefore, any substitution without extensive re-optimization of the entire PROTAC molecule is an uncontrolled variable that could lead to a complete loss of target engagement and degradation. The choice is driven by specific design parameters within a research program, not by a universally superior performance metric [2].

Quantitative Differentiation of tert-Butyl 8-hydroxyoctanoate: Evidence for Scientific Procurement


PROTAC CDK Degrader-1: Linker-Based Differentiation via Biological Outcome

In the construction of PROTAC CDK Degrader-1 (HY-133617), the specific use of tert-Butyl 8-hydroxyoctanoate as the linker is a key determinant of the final degrader's potency. The complete PROTAC molecule, containing this linker, is reported to be a potent CDK degrader with anti-tumor activity . This evidence is indirect but crucial: it demonstrates the linker's functionality within a validated, potent PROTAC molecule. No direct comparator data is available for this specific degrader with a different linker.

PROTAC CDK Degrader Targeted Protein Degradation

Purity as a Proxy for Reproducibility: Vendor-Supplied Analytical Data

Vendor-supplied purity data provides a quantitative baseline for procurement. A major supplier reports the purity of their tert-Butyl 8-hydroxyoctanoate product (Cat. No. HY-133696) as 99.46% . While this is a single data point and not a direct comparison to other vendors, it establishes a benchmark for what constitutes a high-quality reagent for this compound. The consistency of this purity metric across batches is implied but not directly measured.

Chemical Synthesis Analytical Chemistry Quality Control

Functional Group Protection: tert-Butyl Ester Stability vs. Free Acid Reactivity

The tert-butyl ester group in this compound is specifically designed for stability under basic conditions and can be selectively cleaved under acidic conditions [1]. This contrasts sharply with the free acid form, 8-hydroxyoctanoic acid, which lacks this orthogonal protection [2]. The tert-butyl group offers steric protection, reducing unwanted side reactions during synthetic transformations [1]. This is a class-level inference based on the well-established chemistry of tert-butyl esters.

Organic Synthesis Protecting Groups Ester Hydrolysis

Optimal Procurement Scenarios for tert-Butyl 8-hydroxyoctanoate


PROTAC (Proteolysis Targeting Chimera) Development

This is the most prominent and differentiating application for tert-Butyl 8-hydroxyoctanoate. As a linker building block, it is used to connect a ligand for an E3 ubiquitin ligase to a ligand for a target protein of interest. The compound's 8-carbon alkyl chain with a terminal hydroxyl group provides a specific spacer length and a functional handle for conjugation, which are critical design parameters in the development of potent degraders like PROTAC CDK Degrader-1 . Procurement is justified for any research group actively designing, synthesizing, and optimizing novel PROTACs, particularly those seeking alkyl-based linkers of this specific length.

Synthesis of Immunological Adjuvants

The compound is cited as a reagent in the synthesis of unsaturated hydroxy fatty acid derivatives that function as immunological adjuvants . This application is supported by a patent reference (WO 2002017961 A1) [1]. Procurement is recommended for laboratories engaged in the development of novel vaccine adjuvants or immunomodulatory compounds based on fatty acid scaffolds. The tert-butyl protected ester and free hydroxyl group make it a versatile intermediate for introducing a specific fatty acid chain into a larger molecular structure.

General Organic Synthesis: Introduction of a Protected C8 Hydroxy-Acid Chain

Beyond specific PROTAC and adjuvant applications, tert-Butyl 8-hydroxyoctanoate serves as a versatile building block for introducing a protected 8-hydroxyoctanoyl group into a molecule . The tert-butyl ester protects the carboxylic acid, allowing for selective reactions at the terminal hydroxyl group. This is a core strategy in multi-step organic synthesis for creating complex molecules for pharmaceutical and materials science research. Procurement is advisable when a synthetic route requires a C8 chain with orthogonal functional group protection [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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